molecular formula C17H15Cl2NO B1293328 3'-Azetidinomethyl-3,5-dichlorobenzophenone CAS No. 898772-18-4

3'-Azetidinomethyl-3,5-dichlorobenzophenone

Cat. No.: B1293328
CAS No.: 898772-18-4
M. Wt: 320.2 g/mol
InChI Key: AEMXOHJRWZGZQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3’-Azetidinomethyl-3,5-dichlorobenzophenone is a chemical compound with the molecular formula C17H15Cl2NO and a molecular weight of 320.22 g/mol It is known for its unique structure, which includes an azetidine ring attached to a benzophenone core

Preparation Methods

The synthesis of 3’-Azetidinomethyl-3,5-dichlorobenzophenone typically involves the following steps:

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure the desired product is obtained.

Chemical Reactions Analysis

3’-Azetidinomethyl-3,5-dichlorobenzophenone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

3’-Azetidinomethyl-3,5-dichlorobenzophenone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3’-Azetidinomethyl-3,5-dichlorobenzophenone involves its interaction with specific molecular targets and pathways. The azetidine ring and benzophenone core can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

3’-Azetidinomethyl-3,5-dichlorobenzophenone can be compared with other similar compounds, such as:

    3’-Azetidinomethyl-3,5-dichlorobenzene: Lacks the benzophenone core, leading to different chemical and biological properties.

    3,5-Dichlorobenzophenone: Lacks the azetidine ring, resulting in different reactivity and applications.

The uniqueness of 3’-Azetidinomethyl-3,5-dichlorobenzophenone lies in its combined structural features, which confer distinct properties and applications.

Properties

IUPAC Name

[3-(azetidin-1-ylmethyl)phenyl]-(3,5-dichlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO/c18-15-8-14(9-16(19)10-15)17(21)13-4-1-3-12(7-13)11-20-5-2-6-20/h1,3-4,7-10H,2,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMXOHJRWZGZQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40643278
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(3,5-dichlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898772-18-4
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(3,5-dichlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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